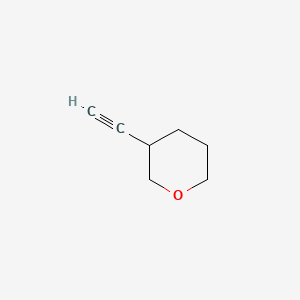
3-ethynyltetrahydro-2H-pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethynyltetrahydro-2H-pyran: is a chemical compound with the molecular formula C7H10O . It is a member of the tetrahydropyran family, characterized by a six-membered ring containing one oxygen atom and five carbon atoms. The presence of an ethynyl group at the third position of the tetrahydropyran ring gives this compound unique chemical properties and reactivity.
作用机制
Target of Action
This compound is a derivative of 2H-pyrans, which are known to be present in many natural products . .
Mode of Action
As a derivative of 2H-pyrans, it may share some of the physicochemical properties affecting the valence isomerism between 2H-pyrans and 1-oxatrienes
Biochemical Pathways
A related compound, bripiodionen, which features a similar 3-(2h-pyran-2-ylidene)pyrrolidine-2,4-dione skeleton, has been discovered from the sponge symbiotic bacterial streptomyces reniochalinae lhw50302 . The biosynthesis of this compound involves a PKS-NRPS biosynthetic gene cluster
Action Environment
The compound is known to be stable at temperatures between 2-8°C , suggesting that temperature could be an important environmental factor.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyltetrahydro-2H-pyran can be achieved through various methods. . This method is versatile and allows for the formation of the tetrahydropyran ring system under mild conditions.
Another method involves the intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins . This reaction can be catalyzed by various metal catalysts such as platinum, lanthanide triflates, or copper complexes . The reaction conditions typically involve room temperature and the use of solvents like room temperature ionic liquids (RTILs).
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. The use of metal catalysts and optimized reaction conditions ensures high efficiency and selectivity in the industrial synthesis of this compound.
化学反应分析
Types of Reactions
3-ethynyltetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as organolithium reagents and Grignard reagents are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 3-oxotetrahydro-2H-pyran, while reduction can produce 3-ethyltetrahydro-2H-pyran.
科学研究应用
3-ethynyltetrahydro-2H-pyran has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers and materials with unique properties.
相似化合物的比较
Similar Compounds
Tetrahydropyran: Lacks the ethynyl group, making it less reactive in nucleophilic addition reactions.
3-ethyltetrahydro-2H-pyran: Contains an ethyl group instead of an ethynyl group, resulting in different chemical reactivity and properties.
2H-chromenes: Fused aromatic derivatives of tetrahydropyran with distinct biological activities and stability.
Uniqueness
The presence of the ethynyl group at the third position of the tetrahydropyran ring makes 3-ethynyltetrahydro-2H-pyran unique. This functional group imparts distinct reactivity and allows for the formation of a wide range of derivatives through various chemical reactions.
属性
IUPAC Name |
3-ethynyloxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-7-4-3-5-8-6-7/h1,7H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLSLEAJHZFBHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCOC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744801 |
Source


|
| Record name | 3-Ethynyloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260667-24-0 |
Source


|
| Record name | 3-Ethynyloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Bromo-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B578162.png)
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate](/img/structure/B578164.png)
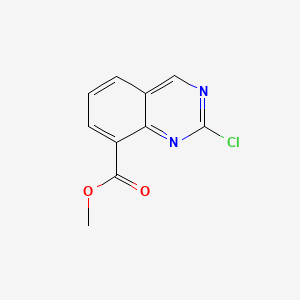
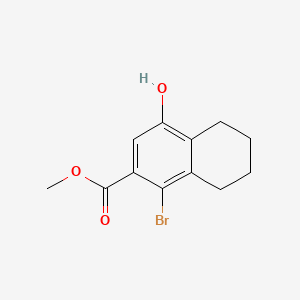
![N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine](/img/new.no-structure.jpg)
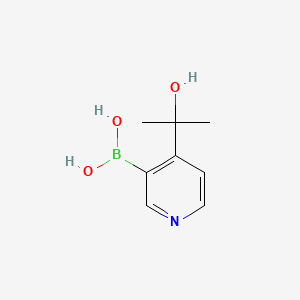
![6-Chloroimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B578171.png)
![8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride](/img/structure/B578173.png)
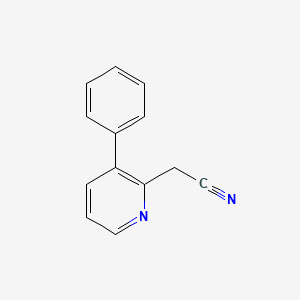
![1-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B578176.png)
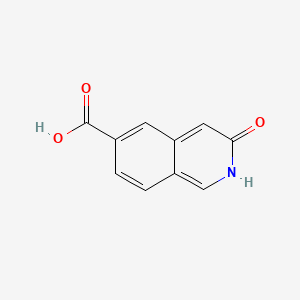
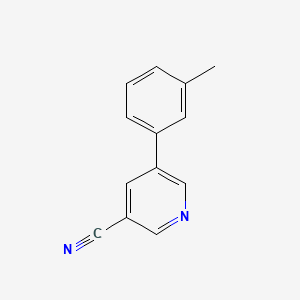
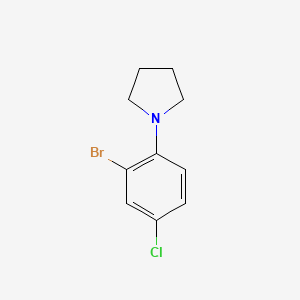
![4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B578183.png)
